![molecular formula C7H11N3O B13306430 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B13306430.png)
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with an azetidin-3-yloxy group, which imparts distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole precursors. One common method includes the nucleophilic substitution reaction where azetidin-3-ol reacts with a pyrazole derivative under basic conditions to form the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The azetidin-3-yloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, basic or acidic conditions depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidin-3-yloxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole
- 4-[(Azetidin-3-yloxy)methyl]-1-ethyl-1H-pyrazole
- 4-[(Azetidin-3-yloxy)methyl]-1-phenyl-1H-pyrazole
Uniqueness
4-[(Azetidin-3-yloxy)methyl]-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and bioactivity, making it a valuable molecule for targeted research and development.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxymethyl)-1H-pyrazole |
InChI |
InChI=1S/C7H11N3O/c1-6(2-10-9-1)5-11-7-3-8-4-7/h1-2,7-8H,3-5H2,(H,9,10) |
Clave InChI |
YQCCTXGEEJSCQR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OCC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


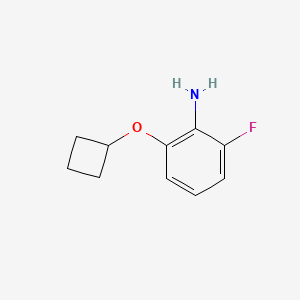
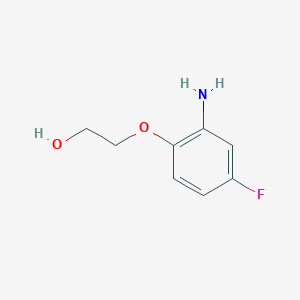

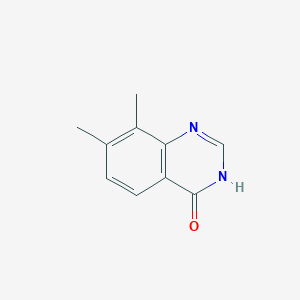
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
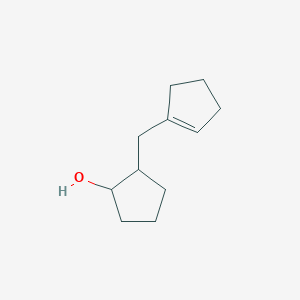
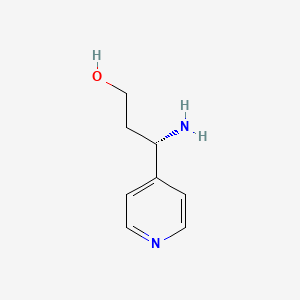
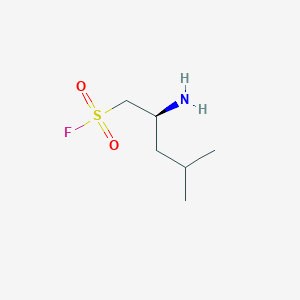
amine](/img/structure/B13306396.png)
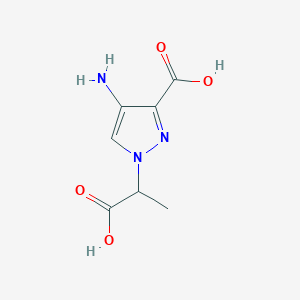

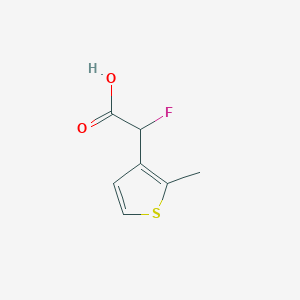

![(2-Ethoxyethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13306411.png)
